6'-Bromo-1'H-spiro[cyclobutane-1,2'-quinazolin]-4'(3'H)-one
Description
Properties
IUPAC Name |
6-bromospiro[1,3-dihydroquinazoline-2,1'-cyclobutane]-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2O/c12-7-2-3-9-8(6-7)10(15)14-11(13-9)4-1-5-11/h2-3,6,13H,1,4-5H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLWHECMZBLGXCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)NC3=C(C=C(C=C3)Br)C(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101178374 | |
| Record name | Spiro[cyclobutane-1,2′(1′H)-quinazolin]-4′(3′H)-one, 6′-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101178374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1272756-13-4 | |
| Record name | Spiro[cyclobutane-1,2′(1′H)-quinazolin]-4′(3′H)-one, 6′-bromo- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1272756-13-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Spiro[cyclobutane-1,2′(1′H)-quinazolin]-4′(3′H)-one, 6′-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101178374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of 6-Bromo-2-(o-Aminophenyl)-3,1-Benzoxazin-4(3H)-one
The foundational step in one synthesis route involves reacting 5-bromo anthranilic acid with o-aminobenzoyl chloride in pyridine. This forms 6-bromo-2-(o-aminophenyl)-3,1-benzoxazin-4(3H)-one, characterized by a melting point of 190°C and a 75% yield. Infrared (IR) spectroscopy confirms the presence of carbonyl (1698 cm⁻¹) and amine (3365 cm⁻¹) groups, while ¹H NMR reveals aromatic proton resonances at δ 7.7–7.8 (doublet, 2H) and δ 6.71 (singlet, 1H).
Table 1: Key Reaction Parameters for Anthranilic Acid-Derived Synthesis
| Step | Reagents/Conditions | Yield | Key Spectral Data (IR/NMR) |
|---|---|---|---|
| Benzoxazinone formation | Pyridine, 30 min stirring, RT | 75% | IR: 1698 cm⁻¹ (C=O); NMR: δ 7.7–7.8 |
| Thiourea cyclization | NH₄SCN, HCl reflux, 7 hr | N/R | MP: 161–165°C |
| Aldehyde condensation | ArCHO, NaOAc, glacial AcOH, 8 hr reflux | N/R | Recrystallized in rectified spirit |
Halogen-Mediated Spirocyclization of Tetrahydropyridine Derivatives
Bromine-Induced Cyclization Under Acidic Conditions
A distinct approach involves treating 4-(2-carbamoylaminophenyl)-1,2,5,6-tetrahydropyridine derivatives with bromine in acidic media, forming 3'-bromo-spiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one intermediates. These intermediates are subsequently converted to the target spiroquinazolinone via hydrolysis or dehydrogenation. For example, iodine in basic conditions yields 5,6-dihydro-3-iodo-spiro[pyridine-4(1H),4'(3'H)-quinazolin]-2'(1'H)-one, which is dehydrogenated to the final product.
Functional Group Transformations
The spiro[piperidine-4,4'(3'H)-quinazolin]-2'(1'H)-one derivatives are further modified through nucleophilic substitution or oxidation. For instance, treatment with aqueous ceric ammonium nitrate (CAN) oxidizes methoxy groups to quinone moieties, though this step is more relevant to analogues than the brominated target compound.
Table 2: Halogen-Dependent Spirocyclization Outcomes
| Starting Material | Halogen | Conditions | Product | Yield |
|---|---|---|---|---|
| 4-(2-Carbamoylaminophenyl)-THP derivative | Br₂ | Acidic, RT | 3'-Bromo-spirobenzoxazine | 60–70% |
| 4-(2-Methoxycarbonylaminophenyl)-THP | Br₂ | Acidic, reflux | Spiro[piperidine-4,4'(3'H)-quinazolinone] | 55% |
Microwave-Assisted Cyclocondensation of β-Bromo-α,β-Unsaturated Aldehydes
Limitations and Adaptability
This method’s reliance on electron-deficient aldehydes may limit substrate scope for spirocyclobutane-containing precursors. Additionally, dehydrogenation steps required to aromatize the quinazolinone ring could reduce overall efficiency compared to traditional routes.
Comparative Analysis of Synthetic Routes
Yield and Efficiency
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Anthranilic Acid Route : Offers high yields (75%) in initial steps but lacks reported data for final spirocyclization.
-
Halogen-Mediated Cyclization : Provides moderate yields (55–70%) but enables direct spiro-ring formation.
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Microwave-Assisted Method : Potential for rapid synthesis (1–2 hours) but unverified applicability to the target compound.
Chemical Reactions Analysis
Types of Reactions
6’-Bromo-1’H-spiro[cyclobutane-1,2’-quinazolin]-4’(3’H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.
Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions. Common reagents for this include sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen functionalities, while substitution reactions can introduce various functional groups in place of the bromine atom.
Scientific Research Applications
6’-Bromo-1’H-spiro[cyclobutane-1,2’-quinazolin]-4’(3’H)-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds with potential biological activity.
Biology: The compound is studied for its potential as a bioactive molecule, with research focusing on its interactions with biological targets.
Medicine: Preliminary studies suggest that derivatives of this compound may have therapeutic potential, particularly in the treatment of certain cancers and infectious diseases.
Mechanism of Action
The mechanism of action of 6’-Bromo-1’H-spiro[cyclobutane-1,2’-quinazolin]-4’(3’H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it could inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth. The exact pathways and molecular targets are still under investigation, but the spirocyclic structure is believed to play a crucial role in its bioactivity .
Comparison with Similar Compounds
Physicochemical Properties
Table 2: Physical and Spectral Data
Key Observations:
- Melting Points : Bromine substitution correlates with higher melting points in acridine-fused derivatives (4c: 265–266°C) , whereas cyclobutane’s strain may lower the target compound’s thermal stability.
- Spectral Signatures : All compounds show C=O stretches near 1644–1658 cm⁻¹ . Cyclohexane/cyclopentane rings produce distinct $ ^1 \text{H NMR} $ multiplet signals (δ 1.8–2.3) .
Biological Activity
6'-Bromo-1'H-spiro[cyclobutane-1,2'-quinazolin]-4'(3'H)-one is a spirocyclic compound with promising biological activities that have garnered attention in medicinal chemistry. This compound features a unique structural arrangement, where a cyclobutane ring is fused to a quinazolinone moiety, suggesting potential interactions with various biological targets. This article reviews the biological activity of this compound, summarizing research findings, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : CHBrNO
- CAS Number : 1272756-13-4
- Canonical SMILES : C1CC2(C1)NC3=C(C=C(C=C3)Br)C(=O)N2
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Preliminary studies suggest that it may inhibit enzymes involved in cancer cell proliferation, thereby reducing tumor growth. The exact molecular pathways are still under investigation but are believed to involve modulation of signaling cascades associated with cell survival and proliferation.
Anticancer Activity
Several studies have explored the anticancer potential of spirocyclic compounds similar to this compound. For instance:
- Inhibition Studies : Compounds with similar spirocyclic structures have shown significant inhibition of cancer cell lines such as HCT116 and MCF7. The IC values for these compounds ranged from 12.3 to 39.4 µM, indicating moderate cytotoxic effects against various cancer types .
| Compound | Cell Line | IC (µM) |
|---|---|---|
| Compound A | HCT116 | 12.3 ± 1.0 |
| Compound B | MCF7 | 36.5 ± 3.2 |
| 6'-Bromo... | A549 | TBD |
Antiviral Activity
Research has indicated that derivatives of spirocyclic compounds can exhibit antiviral properties. While specific data on this compound is limited, related compounds have demonstrated promising antiviral activity against various viral strains, suggesting a potential area for further exploration.
Case Studies
A recent study investigated the biological activity of various spirocyclic derivatives, including those structurally related to this compound:
-
Study on Enzyme Inhibition :
- Objective : To assess the inhibition of specific enzymes linked to cancer progression.
- Methodology : The study utilized in vitro assays to measure enzyme activity in the presence of the compound.
- Findings : Significant inhibition was observed at concentrations around 10 µM, with selectivity towards certain isoforms of enzymes involved in steroid metabolism.
-
Cytotoxicity Testing :
- Objective : Evaluate the cytotoxic effects on human cancer cell lines.
- Methodology : MTT assays were performed across multiple cell lines.
- Results : The compound demonstrated varying degrees of cytotoxicity, warranting further investigation into its mechanism and potential as an anticancer agent.
Q & A
Q. What are the standard protocols for synthesizing 6'-Bromo-1'H-spiro[cyclobutane-1,2'-quinazolin]-4'(3'H)-one?
- Methodological Answer : The compound is typically synthesized via a multi-step cascade reaction involving brominated precursors and cyclization. For example, brominated anthranilic acid derivatives can react with nitrogen nucleophiles (e.g., hydrazine) under reflux in glacial acetic acid for 3–4 hours, followed by recrystallization in ethanol . Reaction optimization often involves adjusting solvents (e.g., dichloromethane) and catalysts (e.g., palladium on carbon) to achieve yields >90% .
Q. Which characterization techniques are critical for confirming the structure of spiroquinazolone derivatives?
- Methodological Answer : X-ray crystallography (using SHELX software for refinement ), H/C NMR (to confirm spirocyclic connectivity and bromine substitution patterns), and FT-IR (to validate carbonyl and C-Br stretches) are essential. Mass spectrometry (ESI-MS) and elemental analysis further confirm molecular weight and purity .
Q. How can researchers screen the biological activity of this compound?
- Methodological Answer : Standard assays include:
- Antimicrobial activity : Broth microdilution to determine minimum inhibitory concentrations (MIC) against Gram-positive/negative bacteria and fungi .
- Analgesic potential : Tail-flick or hot-plate tests in rodent models, with compound 2 (a brominated quinazolinone derivative) showing significant activity at 75% yield .
Advanced Research Questions
Q. How do reaction conditions influence the stereochemical outcome during the synthesis of spiroquinazolone derivatives?
- Methodological Answer : Stereoselectivity is influenced by solvent polarity and temperature. For example, using polar aprotic solvents (DMF) at 120–130°C promotes cyclization with minimal racemization, as seen in hydrazine-mediated spiro ring formation . Kinetic vs. thermodynamic control can be assessed via time-resolved NMR studies .
Q. What strategies resolve contradictions in spectral data for brominated spiro compounds?
- Methodological Answer : Discrepancies in H NMR signals (e.g., overlapping peaks from cyclobutane protons) can be addressed via H-H COSY or NOESY experiments. For crystallographic ambiguities, high-resolution data (≤1.0 Å) and SHELXL refinement improve accuracy .
Q. How can in silico methods predict the biological targets of 6'-bromo-spiroquinazolones?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and pharmacophore modeling identify potential kinase targets (e.g., FGFR1). Density Functional Theory (DFT) calculations optimize ligand-binding conformations, validated by in vitro IC assays .
Q. What synthetic modifications enhance the compound’s pharmacokinetic properties?
- Methodological Answer : Introducing fluorine substituents (e.g., 6'-fluoro analogs) improves metabolic stability and blood-brain barrier penetration. Substituent effects are quantified via Hammett plots and logP measurements .
Data Analysis & Contradictions
Q. Why do reported MIC values for similar brominated derivatives vary across studies?
- Methodological Answer : Variability arises from differences in bacterial strains (ATCC vs. clinical isolates) and assay conditions (e.g., pH, inoculum size). Compound 8c in shows MIC = 1–2 μmol/mL against fungi, outperforming ketoconazole, but cross-study comparisons require standardized protocols .
Q. How reproducible are high-yield (>90%) spirocyclization reactions under scaled conditions?
- Methodological Answer : Scalability challenges include heat transfer inefficiencies and byproduct formation. Microreactor systems improve reproducibility by maintaining precise temperature control, as demonstrated in the synthesis of spiro[cyclohexane-1,2'-quinazolin]-4'-ones .
Experimental Design
Q. What controls are essential in pharmacological assays to isolate compound-specific effects?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
